N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide
Description
N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Properties
IUPAC Name |
N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,12-14-8-5-6-11-18(14)25-4)21-19(24)15-9-7-10-17-16(15)13-23(3)22-17/h5-6,8,11,13,15H,7,9-10,12H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOJQTRIVBFXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1OC)NC(=O)C2CCCC3=NN(C=C23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions . Industrial production methods may employ optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-2-methyl-4,5,6,7-tetrahydroindazole-4-carboxamide can be compared with other indazole derivatives and similar compounds, such as:
Indole derivatives: Known for their wide range of biological activities.
Imidazole derivatives: These compounds also exhibit significant biological activity and are used in various therapeutic applications.
Phenyl derivatives: These compounds are often used in the synthesis of bioactive molecules and materials.
This compound stands out due to its unique structure and the specific biological activities it exhibits, making it a valuable subject of study in multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
